2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
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Overview
Description
2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(4-sulfamoylphenyl)benzamide, which is then further reacted with 2-phenylethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group yields sulfonic acids, while reduction of a nitro group yields an amine.
Scientific Research Applications
2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-phenylethyl)benzamide
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
- 2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Uniqueness
2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to the presence of both a sulfamoyl group and a phenylethyl group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O3S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-chloro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-20-9-5-4-8-19(20)21(25)24-17-10-12-18(13-11-17)28(26,27)23-15-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25) |
InChI Key |
WQEZYOWYWAZOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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